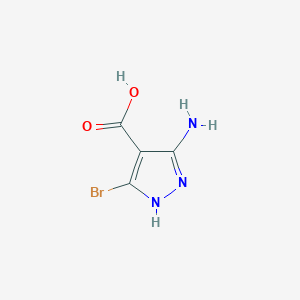

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-5-bromo-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-2-1(4(9)10)3(6)8-7-2/h(H,9,10)(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVXBPXZUCKVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1N)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation and Amination

A widely cited route begins with 3-aminocrotononitrile and hydrazine hydrate, heated at 60–90°C for 8–24 hours to yield 3-amino-5-methylpyrazole. This step exploits the nucleophilic addition of hydrazine to the nitrile group, followed by cyclodehydration.

Bromination with HBr/CuBr/NaNO₂

The methyl group at the 5-position undergoes bromination using a mixture of hydrobromic acid (HBr), cuprous bromide (CuBr), and sodium nitrite (NaNO₂) at 70°C. The mechanism likely involves the generation of bromine radicals via CuBr-mediated oxidation of HBr by NaNO₂, enabling electrophilic aromatic substitution:

This step achieves a 62% yield, with residual methyl groups requiring subsequent oxidation.

Oxidation to Carboxylic Acid

The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in dilute hydrochloric acid (0.1–0.2 M). Optimal conditions use a 1:0.5–1 mass ratio of 3-methyl-5-bromopyrazole to KMnO₄ at 50°C. The reaction proceeds via radical intermediates, with MnO₂ as a byproduct:

Two-Phase Ring-Closure with In Situ Carboxylation

Claisen Condensation and Carboxylation

An alternative method starts with alkyl difluoroacetate, which undergoes Claisen condensation to form a sodium enolate. Acidification with carbonic acid generated from CO₂ and water (pH 5–7) yields alkyl difluoroacetoacetate. This approach avoids harsh acids, achieving 75–80% yield under 0.1–2 kg/cm² CO₂ pressure.

Bromination and Ring Closure

The difluoroacetoacetate intermediate reacts with triethyl orthoformate in acetic anhydride, forming an alkoxymethylene derivative. Subsequent treatment with methylhydrazine in a two-phase system (toluene/water) with potassium carbonate induces pyrazole ring closure. Bromination is achieved using PBr₃ and Br₂ in acetonitrile at 30–50°C, followed by neutralization with K₂CO₃.

Industrial-Scale Bromination with PBr₃/Br₂

Optimized Bromination Conditions

A patented large-scale process employs phosphorus tribromide (PBr₃) and bromine (Br₂) in acetonitrile at 30–50°C, followed by reflux (83°C) for 1–2 hours. Neutralization with solid NaHCO₃ or K₂CO₃ minimizes HBr byproducts, yielding 92% ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate. Excess Br₂ can oxidize the dihydropyrazole to the aromatic pyrazole, requiring careful stoichiometry.

Oxidative Byproduct Management

Over-oxidation generates ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate (1–5% yield). This side product is mitigated by controlling Br₂ addition rates and using excess acetonitrile as a radical scavenger.

Comparative Analysis of Synthetic Routes

Key observations :

-

The CO₂ carboxylation route offers superior purity (99.9%) but requires specialized equipment for gas handling.

-

Industrial bromination achieves high yields but risks over-oxidation without precise stoichiometry.

-

Oxidative bromination is cost-effective but limited by moderate yields and MnO₂ waste.

Reaction Mechanisms and Regiochemical Considerations

Bromination Selectivity

Bromination at the 5-position is favored due to the directing effects of the amino group (meta-directing) and the electron-withdrawing carboxylic acid (ortho/para-directing). Computational studies suggest that the amino group’s resonance donation stabilizes the sigma complex intermediate at the 5-position.

Carboxylation Pathways

Industrial Production and Process Optimization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine at C-5 undergoes substitution under mild conditions due to activation by the electron-deficient pyrazole ring:

Aromatic Bromine Replacement

Mechanistic Insight : The reaction with 2,3-dichloropyridine proceeds via SNAr, where K₂CO₃ deprotonates the pyrazole nitrogen, enhancing ring activation for chloride displacement .

Condensation and Cyclization Reactions

The amino and carboxylic acid groups enable participation in heterocycle formation:

Carboxylic Acid Derivatization

Amino Group Modifications

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acylation | Ac₂O, pyridine (RT) | N-Acetyl derivative |

| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt for coupling reactions |

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

Research has indicated that derivatives of pyrazole compounds, including 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid, exhibit significant antiparasitic activity. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) . The optimization of these compounds has led to the identification of promising candidates for further development.

Table 1: Antiparasitic Activity of Pyrazole Derivatives

| Compound ID | pEC50 (μM) | HLM Cl int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| 19a | 5.3 | 300 | 6 |

| 19b | 5.7 | 180 | 13 |

| 19c | 5.9 | >300 | 17 |

This table summarizes the antiparasitic activity and pharmacokinetic properties of selected pyrazole derivatives, highlighting the potential of these compounds in drug development.

Cancer Research

The compound has also been investigated for its anticancer properties. Pyrazoles have been shown to interact with various biological targets involved in cancer progression, making them suitable candidates for the development of novel anticancer agents. The incorporation of bromine at the 5-position enhances the biological activity of these compounds.

Materials Science

Conducting Polymers

Recent patents have described the synthesis of electrically conducting polyamides derived from pyrazole derivatives, including 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid. These materials demonstrate promising applications in thermoelectric devices and sensors due to their thermal stability and electrical conductivity .

Table 2: Properties of Polyamides Derived from Pyrazoles

| Polymer Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Poly(3-amino-1H-pyrazole-4-carboxylate) | 10^-2 | >200 |

| Poly(3-amino-5-bromo-1H-pyrazole-4-carboxylate) | 10^-1 | >220 |

This table presents comparative data on the electrical and thermal properties of different polyamides synthesized from pyrazole derivatives.

Agricultural Chemistry

Herbicides and Pesticides

Compounds containing the pyrazole moiety have been explored as potential herbicides and pesticides. Their ability to inhibit specific enzymes involved in plant growth makes them suitable candidates for developing new agricultural chemicals. The modification of the pyrazole structure can enhance selectivity and reduce toxicity to non-target organisms.

Case Studies

Case Study: Development of Antiparasitic Agents

A study focusing on a series of pyrazole derivatives led to the identification of a compound with potent activity against Trypanosoma brucei. The research involved high-throughput screening followed by lead optimization, resulting in compounds with improved pharmacokinetic profiles suitable for further preclinical testing .

Case Study: Conducting Polymers for Energy Applications

The synthesis and characterization of poly(3-amino-5-bromo-1H-pyrazole-4-carboxylate) demonstrated its potential use in thermoelectric applications. The material exhibited high electrical conductivity and thermal stability, making it a candidate for energy conversion technologies .

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The bromine atom can also participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

(a) 5-Amino-4-bromo-1H-pyrazole-3-carboxylic acid ()

- Structural Difference: Bromo and amino groups are transposed (bromo at position 4, amino at position 5).

- Impact: Altered dipole moments and hydrogen-bonding capacity. The amino group at position 5 may reduce acidity compared to the target compound due to proximity to the carboxylic acid.

- Applications : Likely divergent reactivity in nucleophilic substitutions, affecting suitability as a synthetic intermediate.

(b) 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (, Similarity: 0.89)

- Structural Difference: Methyl group replaces the amino group at position 3.

- The absence of an amino group diminishes hydrogen-bonding capability.

- Applications : Greater lipophilicity may enhance membrane permeability but reduce solubility in aqueous media.

(c) 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ()

- Structural Difference: A 4-methoxyphenyl group replaces the amino group at position 3.

- The methoxy group enhances electron density, possibly stabilizing the ring against oxidation.

- Applications : Enhanced binding to aromatic receptors or enzymes, making it a candidate for drug design.

Functional Group Derivatives

(a) 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid ethyl ester ()

- Structural Difference : Carboxylic acid is esterified to an ethyl group.

- Impact : Reduced acidity and improved lipophilicity. The ester group can act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid.

- Applications : Increased bioavailability compared to the parent acid, suitable for prodrug strategies.

(b) 5-Amino-1H-pyrazole-4-carboxylic acid amide ()

- Structural Difference : Carboxylic acid replaced by an amide.

- Impact : The amide group participates in stronger hydrogen bonding but lacks ionizability. This may improve stability but reduce solubility in polar solvents.

- Applications: Potential as a kinase inhibitor scaffold due to hydrogen-bonding interactions with ATP-binding pockets.

Comparative Data Table

Research Findings and Implications

- Substituent Position: Transposing bromine and amino groups ( vs. target compound) significantly alters electronic properties, influencing reactivity in Suzuki-Miyaura couplings .

- Functional Groups : Carboxylic acid derivatives (e.g., esters, amides) exhibit trade-offs between solubility and bioavailability. For instance, the ethyl ester () shows enhanced cell permeability compared to the acid .

Biological Activity

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential applications in antimicrobial and anticancer therapies, among others. This article explores the biological activity of 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid, detailing research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid is CHBrNO, with a molecular weight of 206.00 g/mol. Its structure includes:

- An amino group at the 3-position,

- A bromine atom at the 5-position,

- A carboxylic acid group at the 4-position.

These functional groups contribute to its reactivity and interaction with biological targets, making it a valuable compound for drug development and research applications.

Antimicrobial Properties

Research indicates that 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. In one study, the compound showed inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. It has been reported to inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy. The compound's ability to interact with specific molecular targets enhances its therapeutic potential against various cancers .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid has demonstrated anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This suggests potential applications in treating inflammatory diseases .

The biological activity of 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Interaction : It interacts with cellular receptors that regulate various physiological processes.

- Molecular Targeting : The presence of functional groups allows for hydrogen bonding and ionic interactions with biological molecules, influencing their activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid, it is beneficial to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid | Contains amino and bromine groups | Antimicrobial, anticancer, anti-inflammatory |

| 3-Amino-4-chloro-1H-pyrazole-5-carboxylic acid | Chlorine instead of bromine | Similar antimicrobial properties |

| 4-Bromo-1H-pyrazole-5-carboxylic acid | Lacks amino group | Reduced binding capabilities |

The distinct arrangement of functional groups in 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid enhances its reactivity and potential interactions with biological targets compared to these similar compounds .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of 3-amino-5-bromo-1H-pyrazole-4-carboxylic acid involved testing against multiple bacterial strains. The results showed significant inhibition zones (IZ) against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.

Case Study 2: Anticancer Assessment

In vitro studies on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. The IC values indicated potent anticancer activity, supporting further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine undergo cyclocondensation to form a pyrazole ester intermediate, which is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative . Optimization involves adjusting reaction temperature (80–100°C for cyclocondensation), solvent polarity, and hydrolysis duration (12–24 hours). Bromination can be achieved using N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid, and what key data should be analyzed?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and tautomeric forms. For example, the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm, while the NH group resonates at δ 5–6 ppm .

- IR : A strong C=O stretch (~1700 cm) and N-H bends (~3300 cm) confirm functional groups .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for bromine’s steric effects .

Q. How can researchers purify 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid to achieve >95% purity?

- Methodological Answer : Use recrystallization from ethanol/water mixtures (3:1 v/v) at 4°C to isolate high-purity crystals. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:2) removes non-polar byproducts. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR spectra. Compare experimental vs. theoretical shifts; deviations >0.5 ppm may indicate tautomerism or solvent effects. Use dynamic NMR (variable-temperature studies) to probe tautomeric equilibria . For crystallographic validation, refine structures using SHELXL to resolve positional ambiguities .

Q. What strategies mitigate low yields during bromination of pyrazole intermediates?

- Methodological Answer :

- Controlled bromination : Use NBS in anhydrous DMF at 0°C to prevent over-bromination. Monitor reaction progress via TLC (R shift from 0.5 to 0.3 in ethyl acetate/hexane).

- Protecting groups : Temporarily protect the amino group with Boc anhydride to direct bromination to the 5-position .

- Post-reaction workup : Quench excess bromine with NaSO and extract with dichloromethane to isolate the product .

Q. How can computational modeling predict the pharmacological activity of 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Optimize the protonation state of the carboxylic acid group at physiological pH.

- QSAR : Correlate electronic descriptors (e.g., HOMO-LUMO gap from DFT) with bioactivity data from analogous pyrazole-carboxylic acids .

- ADMET prediction : SwissADME estimates solubility (LogS ≈ -3.2) and permeability (Caco-2 model) to prioritize in vitro assays .

Q. What experimental approaches address challenges in crystallizing 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) with anti-solvents (water, diethyl ether). Slow evaporation at 25°C promotes crystal growth.

- Co-crystallization : Add co-formers like 4-fluorophenylboronic acid to stabilize hydrogen-bonding networks .

- Twinned data refinement : Use SHELXL’s TWIN and BASF commands to refine twinned crystals, ensuring R < 0.05 .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results between in vitro and in silico studies?

- Methodological Answer :

- Assay validation : Repeat in vitro tests under standardized conditions (e.g., 10% FBS in DMEM, 37°C).

- Metabolite interference : Use LC-MS to identify degradation products (e.g., decarboxylation to 3-Amino-5-bromo-1H-pyrazole) that may skew results .

- Free energy corrections : Apply MM-PBSA in MD simulations to account for solvation effects overlooked in docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.